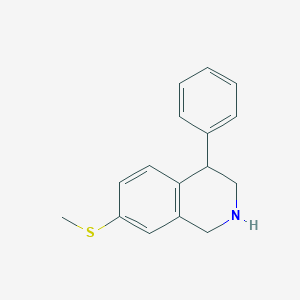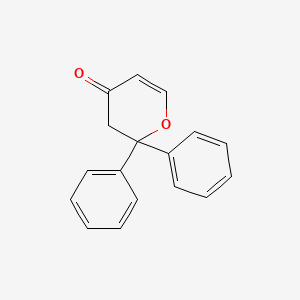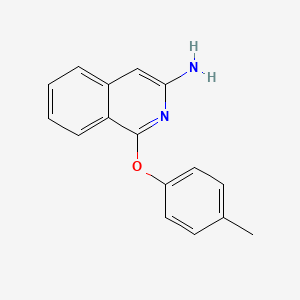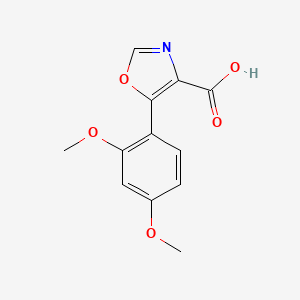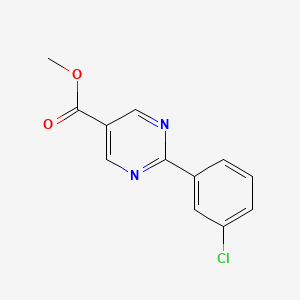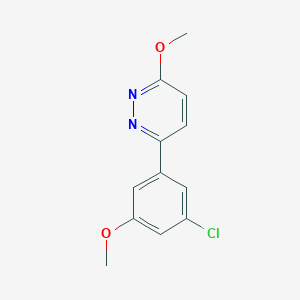
3-(3-Chloro-5-methoxyphenyl)-6-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-methoxyphenyl)-6-methoxypyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methoxyphenyl)-6-methoxypyridazine typically involves the reaction of 3-chloro-5-methoxyphenylboronic acid with appropriate pyridazine derivatives under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and carried out in solvents such as ethanol, water, and N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methoxyphenyl)-6-methoxypyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-(3-Chloro-5-methoxyphenyl)-6-methoxypyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methoxyphenyl)-6-methoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxyphenylboronic acid: Shares the 3-chloro-5-methoxyphenyl moiety but differs in the functional group attached to the aromatic ring.
3-Chloro-5-methoxybenzyl alcohol: Another compound with the 3-chloro-5-methoxyphenyl group, but with an alcohol functional group.
Uniqueness
3-(3-Chloro-5-methoxyphenyl)-6-methoxypyridazine is unique due to its pyridazine core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
1333222-19-7 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-(3-chloro-5-methoxyphenyl)-6-methoxypyridazine |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-10-6-8(5-9(13)7-10)11-3-4-12(17-2)15-14-11/h3-7H,1-2H3 |
InChI Key |
KZINEEPMPXVCMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)


